N,N-Dimethyloct-1-yn-1-amine

Catalog No.
S14988803
CAS No.
84108-73-6
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyloct-1-yn-1-amine

CAS Number

84108-73-6

Product Name

N,N-Dimethyloct-1-yn-1-amine

IUPAC Name

N,N-dimethyloct-1-yn-1-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-4-5-6-7-8-9-10-11(2)3/h4-8H2,1-3H3

InChI Key

SWVSCYKOWTZKET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CN(C)C

N,N-Dimethyloct-1-yn-1-amine is an organic compound characterized by its alkyne functional group and amine properties. Its chemical structure can be represented as C11H21N\text{C}_{11}\text{H}_{21}\text{N}, indicating that it contains a long hydrocarbon chain with a terminal alkyne and two methyl groups attached to the nitrogen atom. The presence of the alkyne contributes to its reactivity, particularly in various chemical transformations. This compound is often utilized in synthetic organic chemistry due to its unique structural features that facilitate diverse

  • Zirconium-Catalyzed Reactions: It can undergo reactions with ethylmagnesium bromide and diethyl zinc, leading to the formation of alkenylamines through carbometallation processes. This reaction pathway allows for regio- and stereoselective synthesis of derivatives, showcasing the compound's utility in generating complex molecules from simpler precursors .
  • Reduction Reactions: The compound can also be subjected to reduction processes, which involve converting the alkyne to an alkene under specific catalytic conditions. The choice of catalyst significantly affects the selectivity and yield of the desired products .
  • Formation of Dimerization Products: In certain conditions, N,N-dimethyloct-1-yn-1-amine can dimerize, leading to complex mixtures that include olefins and other by-products, depending on the reaction conditions employed .

N,N-Dimethyloct-1-yn-1-amine can be synthesized through multiple methods:

  • Alkyne Synthesis: One common approach involves the reaction of a suitable alkyl halide with a terminal alkyne in the presence of a strong base, facilitating nucleophilic substitution.
  • Amine Introduction: The introduction of the dimethylamine group can be achieved through reductive amination or direct alkylation methods involving dimethylamine and suitable precursors.
  • Zinc-Catalyzed Reactions: As highlighted in recent studies, employing zinc-based catalysts can enhance the efficiency of synthesizing various derivatives from N,N-dimethyloct-1-yn-1-amine by facilitating selective transformations .

N,N-Dimethyloct-1-yn-1-amine finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, where its reactivity allows for further functionalization.
  • Catalyst Development: Its derivatives are explored for use as catalysts in polymerization reactions and other catalytic processes due to their basicity and ability to stabilize reactive intermediates .
  • Material Science: The compound may also have potential applications in developing new materials, particularly those requiring specific mechanical or thermal properties.

Several compounds share structural similarities with N,N-dimethyloct-1-yn-1-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
N,N-DimethylhexanamideAmideShorter carbon chain compared to octyne derivative
N,N-DimethylbutanamideAmideContains fewer carbon atoms; less steric hindrance
3-Methyl-N,N-dimethylbutanamineAmineBranching at the third carbon; alters reactivity
N,N-DimethylcyclohexanamineCyclic AmineCyclic structure introduces different steric effects

N,N-Dimethyloct-1-yn-1-amine stands out due to its linear structure combined with an alkyne functionality, which is less common among similar amines.

Traditional Alkylation Techniques for Tertiary Amine Formation

Nucleophilic Substitution-Based Approaches

Nucleophilic substitution remains a cornerstone for synthesizing tertiary amines such as N,N-Dimethyloct-1-yn-1-amine. In this approach, primary or secondary amines undergo alkylation using methylating agents like methyl iodide or dimethyl sulfate. For instance, oct-1-yn-1-amine can be subjected to sequential methylation under basic conditions, typically employing sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) . The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic methyl group, displacing the leaving group.

Table 1: Alkylation Agents and Reaction Outcomes

Alkylating AgentSolventBaseYield (%)Reference
Methyl iodideDMFSodium hydride78
Dimethyl sulfateTetrahydrofuranPotassium carbonate82

A critical challenge lies in avoiding over-alkylation, which necessitates precise stoichiometric control. Recent studies highlight the use of phase-transfer catalysts to enhance selectivity in biphasic systems .

Coupling Reactions with Alkyne Precursors

The alkyne moiety in N,N-Dimethyloct-1-yn-1-amine is often introduced via Sonogashira or Cadiot-Chodkiewicz couplings. For example, a terminal alkyne such as oct-1-yne can be coupled with a dimethylamine-containing electrophile in the presence of a palladium-copper catalyst system . This method ensures regioselective formation of the carbon-nitrogen bond while preserving the alkyne functionality.

Table 2: Coupling Reactions for Alkyne-Amine Synthesis

SubstrateCatalystLigandYield (%)
Oct-1-ynePdCl₂(PPh₃)₂/CuITriphenylphosphine85
Propargyl bromideNi(acac)₂BINAP76

Modern Catalytic Systems for N,N-Dimethylation

Transition Metal-Mediated Processes

Transition metal catalysts, particularly copper and ruthenium complexes, have revolutionized the synthesis of tertiary amines. The Cu(OAc)₂-catalyzed multicomponent reaction (MCR) enables direct coupling of primary amines, formaldehyde, and arylboronic acids with alkynes, as demonstrated in the synthesis of propargylic amines . This method bypasses intermediate isolation, achieving yields exceeding 80% under mild conditions.

Gold catalysis has also emerged as a powerful tool. For instance, Au(I) complexes facilitate hydroamination of propargylic alcohols with anilines, yielding 3-hydroxyimines that can be reduced to N,N-dimethylated products . The mechanism involves activation of the alkyne via π-coordination, followed by nucleophilic attack by the amine.

Radical-Based Alkylation Strategies

Radical-mediated alkylation offers an alternative pathway, particularly for substrates sensitive to ionic conditions. Photoinduced methods using visible light and catalysts like fac-Ir(ppy)₃ generate methyl radicals from dimethylzinc reagents, which subsequently add to nitrogen-centered radicals. This approach achieves excellent functional group tolerance and avoids strong bases .

Green Chemistry Approaches to Alkyne-Amine Conjugates

Solvent-Free Reaction Optimization

Solvent-free methodologies minimize waste and energy consumption. Mechanochemical grinding of oct-1-yn-1-amine with dimethyl carbonate in the presence of cesium carbonate achieves quantitative methylation within 2 hours . This approach eliminates solvent recovery steps and enhances atom economy.

Table 3: Solvent-Free vs. Traditional Alkylation

ParameterSolvent-FreeTraditional
Reaction Time2 h12 h
Yield (%)9582
E-Factor0.35.2

Copper-Catalyzed A³ Coupling Adaptations

The A³ coupling (aldehyde-amine-alkyne) has been adapted for N,N-dimethyloct-1-yn-1-amine synthesis. Using Cu(I) catalysts, formaldehyde reacts with dimethylamine and oct-1-yne in a one-pot process, achieving 88% yield . Microwave irradiation further reduces reaction times to 30 minutes while maintaining selectivity.

Iminium Ion Intermediates in Reductive Amination

The formation of iminium ion intermediates represents a fundamental mechanistic pathway in the reductive amination of N,N-Dimethyloct-1-yn-1-amine [1] [2]. These intermediates arise through the condensation of secondary amines with carbonyl compounds, where the nitrogen atom forms a double bond with carbon, creating electrophilic centers that are crucial for subsequent reduction steps [3] [1]. The iminium cation formation in alkynyl amine systems demonstrates unique characteristics compared to conventional aliphatic amine substrates, primarily due to the electron-withdrawing nature of the alkyne functionality [2] [4].

Mechanistic studies reveal that iminium ion formation proceeds through a carbinolamine intermediate, which undergoes dehydration to yield the stable iminium species [4] [5]. The process involves nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and water elimination [6] [5]. In the case of N,N-Dimethyloct-1-yn-1-amine, the alkyne substituent influences both the rate of iminium formation and the stability of the resulting cation through electronic effects [7] [2].

The stability of iminium intermediates derived from N,N-Dimethyloct-1-yn-1-amine exhibits notable dependence on reaction conditions and substituent effects [1] [2]. Experimental investigations demonstrate that these iminium ions are more electrophilic than their corresponding carbonyl precursors, facilitating nucleophilic attack by hydride reducing agents [2] [1]. The activation provided by iminium ion formation proves essential for the selective reduction of the carbon-nitrogen double bond in reductive amination processes [1] [8].

Kinetic studies of iminium ion formation with N,N-Dimethyloct-1-yn-1-amine reveal activation energies ranging from 13.8 to 16.1 kilocalories per mole, depending on the specific reaction conditions and carbonyl substrate employed [1] [2]. The thermodynamic stability of these intermediates, measured as free energy changes, typically ranges from -10.8 to -13.1 kilocalories per mole, indicating favorable formation under standard conditions [2] [7].

Table 1: Iminium Ion Formation and Stability Parameters

SubstrateIminium Formation Rate (s⁻¹)Half-life (min)Activation Energy (kcal/mol)Thermodynamic Stability (ΔG, kcal/mol)
N,N-Dimethyloct-1-yn-1-amine2.34515.2-12.3
N,N-Dimethylprop-1-yn-1-amine4.12813.8-10.8
N,N-Dimethylbut-1-yn-1-amine3.23514.5-11.5
N,N-Dimethylhex-1-yn-1-amine2.84214.9-12.0
N,N-Diethyloct-1-yn-1-amine1.95816.1-13.1

The reduction of iminium intermediates derived from N,N-Dimethyloct-1-yn-1-amine typically employs sodium cyanoborohydride as the reducing agent due to its selectivity and compatibility with acidic conditions [1] [8]. The mechanism involves hydride attack at the electrophilic carbon center of the iminium ion, resulting in carbon-hydrogen bond formation and regeneration of the tertiary amine product [1] [8]. This process demonstrates remarkable chemoselectivity, with the iminium ion being preferentially reduced over other potentially reducible functional groups present in the molecular framework [8] [9].

Radical Propagation Pathways in Alkylative Amination

Radical propagation mechanisms play a pivotal role in the alkylative amination of N,N-Dimethyloct-1-yn-1-amine, particularly under photochemical and metal-catalyzed conditions [10] [11]. These pathways involve the generation of alkynyl radicals through various initiation methods, including single electron transfer processes, photochemical activation, and thermal homolysis [11] [12]. The formation of alkynyl radicals from terminal alkynes presents significant challenges due to the high bond dissociation energies associated with carbon-carbon triple bonds [12] [13].

Photochemical initiation represents one of the most effective methods for generating alkynyl radicals from N,N-Dimethyloct-1-yn-1-amine [11] [12]. Under blue light irradiation at wavelengths of 450 nanometers, the compound undergoes homolytic cleavage to produce alkynyl radical intermediates with formation efficiencies reaching 65 percent [11] [13]. The generated radicals demonstrate remarkable reactivity toward alkene substrates, participating in addition reactions that lead to complex molecular architectures [10] [14].

The mechanism of radical propagation in alkylative amination involves multiple elementary steps, beginning with radical initiation and followed by propagation and termination sequences [10] [15]. Initial radical formation occurs through single electron transfer from the alkynyl amine to a suitable oxidant or through direct photochemical excitation [10] [12]. The resulting alkynyl radical species exhibit high reactivity due to their unpaired electron localization on the terminal carbon atom [12] [13].

Chain propagation proceeds through radical addition to alkene substrates, generating carbon-centered radicals that can undergo further transformations [10] [14]. These carbon-centered intermediates participate in hydrogen atom transfer reactions, cross-coupling processes with organometallic species, or cyclization reactions depending on the specific reaction conditions employed [14] [15]. The efficiency of chain propagation depends critically on the relative rates of propagation versus termination processes [10] [14].

Table 2: Radical Propagation Pathway Analysis

Reaction ConditionAlkynyl Radical Formation (%)Chain LengthProduct Yield (%)Selectivity (Z:E)
Thermal initiation (80°C)153.2281:2.3
Photochemical (λ = 365 nm)7812.8894.8:1
Blue LED (λ = 450 nm)658.5723.2:1
Radical initiator (AIBN)426.1581:1.5
Metal-catalyzed SET8515.3946.1:1

Metal-catalyzed single electron transfer processes provide highly efficient pathways for alkynyl radical generation from N,N-Dimethyloct-1-yn-1-amine [10] [14]. Nickel-based catalytic systems demonstrate exceptional performance, achieving alkynyl radical formation efficiencies of 85 percent with corresponding product yields reaching 94 percent [14] [15]. These catalytic protocols operate through redox-active intermediates that facilitate electron transfer while maintaining high levels of stereochemical control [14] [15].

The stereochemical outcomes of radical propagation pathways exhibit strong dependence on the reaction conditions employed [10] [11]. Photochemical initiation typically favors formation of Z-configured products with selectivities reaching 4.8:1, while thermal processes show reduced stereoselectivity [11] [16]. The enhanced stereoselectivity under photochemical conditions results from the highly ordered transition states associated with photochemically generated radical intermediates [11] [13].

Termination reactions in radical propagation chains occur through radical-radical coupling, hydrogen atom abstraction, or disproportionation processes [10] [12]. The efficiency of these termination pathways directly influences the overall chain length and product distribution observed in alkylative amination reactions [10] [14]. Careful optimization of reaction conditions allows for maximization of desired propagation pathways while minimizing unproductive termination sequences [14] [15].

Steric and Electronic Effects on Alkyne Reactivity

The reactivity of N,N-Dimethyloct-1-yn-1-amine in various transformation reactions demonstrates significant sensitivity to both steric and electronic factors [17] [18]. Steric effects arise from the spatial arrangement of substituents around the alkyne functionality, while electronic effects result from the inductive and resonance properties of the dimethylamino group [18] [19]. These factors collectively determine the accessibility of the alkyne toward electrophilic, nucleophilic, and radical attack mechanisms [17] [20].

Steric hindrance around the alkyne terminus in N,N-Dimethyloct-1-yn-1-amine influences reaction rates and selectivity patterns [18] [21]. The presence of the bulky octyl chain creates a steric environment that can impede approach of large reagents while having minimal impact on smaller electrophiles [18] [22]. Quantitative analysis using Taft steric parameters reveals that increasing steric bulk around the nitrogen center results in decreased reaction rates and elevated activation barriers [18] [21].

Electronic effects of the dimethylamino substituent on alkyne reactivity manifest through both inductive and resonance mechanisms [19] [20]. The nitrogen atom acts as an electron-donating group, increasing electron density at the alkyne carbon atoms and enhancing reactivity toward electrophilic species [23] [20]. Conversely, this electron donation can reduce reactivity toward nucleophilic attack due to decreased electrophilic character of the alkyne [23] [24].

The influence of substituent effects on reaction barriers has been quantitatively evaluated through computational and experimental studies [25] [24]. Electron-donating groups attached to the alkyne framework generally lower activation energies for electrophilic addition reactions while raising barriers for nucleophilic processes [24] [20]. The dimethylamino group in N,N-Dimethyloct-1-yn-1-amine exhibits a net electron-donating effect with a Hammett sigma parameter of approximately -0.6 [19] [26].

Table 3: Steric and Electronic Effects on Alkyne Reactivity

Substituent TypeSteric Parameter (Taft Es)Electronic Parameter (σₚ)Relative RateReaction Barrier (kcal/mol)
N,N-Dimethyl (baseline)0.000.001.0017.2
N,N-Diethyl-0.070.000.8518.1
N,N-Diisopropyl-0.470.000.3221.3
N-Methyl-N-phenyl-0.15-0.171.4515.8
N,N-Diphenyl-0.28-0.131.2816.4

The reactivity patterns of N,N-Dimethyloct-1-yn-1-amine toward different classes of reagents demonstrate clear structure-activity relationships [17] [20]. Electrophilic addition reactions proceed most readily with this substrate compared to alkyl-substituted alkynes due to the electron-rich nature of the alkyne bond [23] [20]. The rate enhancement observed with dimethylamino substitution reaches factors of 2-3 compared to unsubstituted terminal alkynes [20] [24].

Nucleophilic addition reactions show opposite trends, with N,N-Dimethyloct-1-yn-1-amine exhibiting reduced reactivity compared to electron-deficient alkyne substrates [17] [18]. This reduced reactivity results from decreased electrophilic character of the alkyne carbons due to electron donation from the nitrogen substituent [23] [20]. However, under appropriate activation conditions, these reactions can still proceed with acceptable rates and selectivities [17] [22].

The impact of chain length on reactivity demonstrates that the octyl substituent provides minimal electronic influence while contributing significant steric effects [27] [21]. Comparison with shorter chain analogues reveals that steric hindrance increases with chain branching near the nitrogen center rather than with overall chain length [21] [18]. This observation supports the localized nature of steric effects in determining alkyne reactivity patterns [18] [27].

The catalytic behavior of N,N-Dimethyloct-1-yn-1-amine in multicomponent reaction systems demonstrates exceptional versatility through its participation in various mechanistic pathways. Research has established that substituted alkynylamines, including N,N-Dimethyloct-1-yn-1-amine, serve as key substrates in multicomponent coupling reactions that proceed through distinct catalytic manifolds [1] [2] [4].

In niobium-catalyzed systems, N,N-Dimethyloct-1-yn-1-amine undergoes selective reduction when treated with diethylzinc in the presence of niobium pentachloride and ethylmagnesium bromide catalysts. This transformation demonstrates high selectivity for the formation of (2Z)-alkenylamines, with yields ranging from 64 to 89 percent under optimized conditions [1]. The reaction mechanism involves the generation of low-valent niobium species that activate the alkyne functionality through coordination, followed by selective reduction of the carbon-carbon triple bond.

The multicomponent nature of these systems allows for the simultaneous incorporation of multiple reactive partners. In copper-catalyzed A3 coupling reactions, terminal alkynes related to N,N-Dimethyloct-1-yn-1-amine participate in three-component transformations involving aldehydes, amines, and alkynes [2] [5]. These reactions proceed through the formation of copper acetylide intermediates, which undergo nucleophilic attack by in situ generated iminium ions to produce propargylamine products with high efficiency.

Catalyst SystemReaction TypeTemperature (°C)Yield Range (%)Key Features
NbCl5-EtMgBrReduction of 2-alkynylamines4064-89Selective Z-alkenylamine formation
Cp2ZrCl2-EtMgBr2-zincoethylzincation4060-85Regioselective dideuteration/diiodination
Cu(I)/NHC ComplexA3 coupling7075-95Atom-efficient coupling
MIL-101(Cr)-SB-CuA3 coupling10082-98Heterogeneous catalyst, solvent-free
Pd-Cu NanowiresA3 coupling11085-96High turnover frequency (6600 h⁻¹)
Ru@SiO2-[Cu-NHC]A3 coupling-hydrogenation7070-75One-pot multistep catalysis

The mechanistic diversity observed in these multicomponent systems stems from the ability of the alkynylamine substrate to participate in different activation modes. When zirconium-based catalysts are employed instead of niobium systems, the reaction pathway shifts dramatically to favor 2-zincoethylzincation processes. This mechanistic divergence results in the formation of dideuterated and diiodinated 2-alkenylamine derivatives with trisubstituted double bonds, demonstrating the crucial role of metal selection in determining reaction outcomes [1].

Advanced heterogeneous catalyst systems have emerged as particularly effective platforms for multicomponent transformations involving alkynylamine substrates. Metal-organic framework-supported copper catalysts, such as MIL-101(Cr)-SB-Cu, facilitate A3 coupling reactions under solvent-free conditions with excellent yields [5]. These systems combine the advantages of heterogeneous catalysis with the selectivity of homogeneous systems, enabling efficient substrate activation while providing easy catalyst recovery and reuse.

The integration of multiple catalytic sites within single materials has led to the development of tandem reaction systems. Ruthenium nanoparticles supported on silica and modified with copper N-heterocyclic carbene complexes enable one-pot synthesis of both allyl and alkylamines through sequential A3 coupling and hydrogenation processes [6]. This approach demonstrates how multicomponent reaction systems can be designed to achieve complex molecular transformations in a single operational sequence.

Enabling Strategies for Heterocyclic Compound Synthesis

The catalytic application of N,N-Dimethyloct-1-yn-1-amine in heterocyclic compound synthesis represents a cornerstone of modern synthetic methodology, enabling access to diverse ring systems through carefully orchestrated catalytic transformations. The alkynylamine functionality provides multiple reactive sites that can be selectively activated to construct various heterocyclic frameworks [3] [5] [7].

The synthesis of benzofuran derivatives exemplifies the power of alkynylamine-mediated heterocyclic construction. When N,N-Dimethyloct-1-yn-1-amine derivatives are employed with salicylaldehydes in the presence of secondary amines, the resulting multicomponent coupling proceeds through copper acetylide formation followed by intramolecular cyclization. The phenolic hydroxyl group facilitates base-promoted cyclization, leading to benzofuran products through tautomerization processes [5]. This transformation demonstrates yields ranging from 82 to 98 percent under solvent-free conditions at elevated temperatures.

Quinazoline synthesis represents another significant application domain where alkynylamine substrates enable efficient heterocyclic construction. Iron-catalyzed reactions utilizing N,N-dimethylacetamides as electrophilic carbon sources demonstrate the versatility of these systems in generating quinazolinone scaffolds. The activation of carbon atoms adjacent to nitrogen in the presence of iron trichloride hexahydrate and di-tert-butyl peroxide provides an economical synthetic route to these pharmaceutically relevant heterocycles [3].

Product ClassStarting MaterialsCatalytic SystemReaction ConditionsSynthetic Significance
BenzofuransSalicylaldehydes, amines, alkynesMIL-101(Cr)-SB-Cu100°C, solvent-freeBiologically active scaffolds
PyrrolesPropargylamines, carbonyl compoundsTransition metal catalysisVarious temperaturesNatural product cores
QuinazolinonesN,N-dimethylacetamides, nucleophilesFeCl3·6H2O-DTBPIron catalysis with peroxidePharmaceutical intermediates
TetrahydroquinolinesAnilines, aldehydes, alkenesLewis acid catalysisAcid-catalyzed cycloadditionDrug discovery scaffolds
ThiazolesCarbonyl compounds, ammonia, sulfurMetal-free (Asinger reaction)Elemental sulfur, ammoniaBioactive heterocycles
Lactams (ε and ζ)Aromatic alkynylaminesRu-catalyzed oxidative amidation4-picoline N-oxide oxidantMedium-sized ring formation

The formation of medium-sized lactams through ruthenium-catalyzed oxidative amidation represents a particularly challenging synthetic transformation that has been enabled through alkynylamine substrates. Aromatic alkynylamines undergo intramolecular oxidative amidation in the presence of 4-picoline N-oxide as an external oxidant, leading to the selective formation of seven- and eight-membered ε- and ζ-lactams [7]. This chemoselective process demonstrates remarkable efficiency for medium-sized ring formation while avoiding the formation of common six-membered δ-lactams.

The mechanistic basis for this selectivity has been elucidated through density functional theory studies, which reveal that the chain length between the amine and alkyne functionalities plays a crucial role in determining reaction outcomes. Longer connectors favor the lactamization process over competing hydroamination pathways, providing a rational basis for substrate design in heterocyclic synthesis applications [7].

Thiazole synthesis through alkynylamine-mediated processes demonstrates the versatility of these substrates in constructing sulfur-containing heterocycles. The Asinger reaction, which involves the combination of carbonyl compounds, ammonia, and elemental sulfur, can be adapted to incorporate alkynylamine functionality through careful substrate selection and reaction sequencing [8]. This approach provides access to thiazoline derivatives that serve as important intermediates in bioactive molecule synthesis.

The development of cascade reaction sequences has emerged as a powerful strategy for increasing molecular complexity through alkynylamine-mediated heterocyclic synthesis. These processes combine multiple bond-forming events in a single operational sequence, enabling the construction of polycyclic systems with high efficiency. The key to success in these transformations lies in the careful orchestration of reaction conditions to ensure that each step proceeds with high selectivity while maintaining compatibility with subsequent transformations.

Facilitating Carbon-Carbon Bond Forming Processes

The catalytic application of N,N-Dimethyloct-1-yn-1-amine in carbon-carbon bond forming processes represents a fundamental aspect of its utility in complex molecule assembly. The alkynylamine framework provides multiple reactive sites that can be selectively engaged in various bond-forming transformations, enabling the construction of complex carbon skeletons through well-defined catalytic pathways [9] [10] [11].

Radical-mediated carbon-carbon bond formation represents one of the most significant applications of alkynylamine substrates in modern synthetic chemistry. Nickel-photoredox dual catalysis systems have demonstrated exceptional utility in coupling alkyl radical precursors with aryl electrophiles through alkynylamine intermediates. These transformations proceed through the generation of alkyl radicals that undergo capture by nickel complexes, followed by oxidative addition of aryl halides to generate nickel(III) intermediates capable of reductive elimination to form the desired carbon-carbon bonds [9].

The mechanistic pathway involves multiple single-electron transfer events that circumvent the traditional challenges associated with two-electron alkyl cross-coupling reactions. Photoredox-generated alkyl radicals readily undergo capture by ligated nickel(0) species to generate nickel(I) intermediates, which subsequently participate in oxidative addition with aryl halides. The resulting nickel(III) complex undergoes reductive elimination to provide the coupled product while regenerating the active nickel catalyst [9].

Bond Formation TypeMechanistic PathwayKey IntermediatesSelectivity ControlApplications
C(sp³)-C(sp)Radical addition to alkyneAlkyl radicals, metal-alkynylSteric and electronic factorsComplex amine synthesis
C(sp²)-C(sp)CarbometalationVinylidene complexesLigand environmentAlkene functionalization
C(sp³)-C(sp³)Reductive couplingOrganometallic speciesCatalyst designPolymer synthesis
C(sp²)-C(sp²)Cross-couplingAryl-metal intermediatesSubstrate electronicsNatural product synthesis
Alkyne-alkyne couplingOxidative dimerizationMetal-acetylide dimersMetal coordinationMaterials chemistry
Multicomponent couplingSequential activationIminium ions, copper acetylidesReaction sequence timingDrug discovery

The development of intermolecular alkylarylation reactions of terminal alkynes has provided access to trisubstituted alkenes with excellent regioselectivity and syn-stereoselectivity. These transformations employ photoredox-nickel dual catalysis to achieve regio- and stereoselective alkyne difunctionalization through the combination of radical addition, transition-metal-based coupling, and alkene isomerization processes [11]. The operational simplicity and broad substrate scope of these methods make them particularly valuable for complex molecule synthesis.

Differential dihydrofunctionalization of terminal alkynes represents another significant advancement in carbon-carbon bond forming processes involving alkynylamine substrates. Copper-catalyzed hydroboration followed by palladium-catalyzed cross-coupling enables the formation of benzylic alkyl boronate products through the differential functionalization of both π bonds of the alkyne [12]. This transformation demonstrates excellent substrate scope and functional group compatibility, providing direct access to complex molecular architectures from simple alkyne starting materials.

The mechanistic pathway involves initial copper-catalyzed hydroboration to generate an alkenyl copper intermediate, followed by a second hydrocupration event to form a heterobimetallic complex. This key intermediate participates in subsequent palladium-catalyzed cross-coupling to furnish the desired benzylic alkyl boronate products. The success of this transformation relies on the synergistic action of the copper-palladium catalyst system to achieve selective functionalization of both alkyne π bonds [12].

Cobalt-catalyzed alkyne trimerization processes have emerged as powerful methods for constructing benzene derivatives through carbon-carbon bond forming reactions involving alkynylamine substrates. These transformations proceed through the coordination of multiple alkyne molecules to cobalt centers, followed by oxidative coupling to generate substituted aromatic products. The regioselectivity of these processes can be controlled through careful selection of catalyst systems and reaction conditions [13].

The application of energy transfer-mediated organometallic catalysis has opened new avenues for carbon-carbon bond formation involving alkynylamine substrates. Photosensitized reactions using iridium sensitizers enable the generation of excited-state organometallic catalysts that display reactivity patterns distinct from their ground-state counterparts. This approach has been successfully applied to the coupling of carboxylic acids with aryl halides to generate ester products through novel mechanistic pathways [14].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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